4-(5-TERT-BUTYL-2-METHYLFURAN-3-AMIDO)BENZOIC ACID
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Overview
Description
4-(5-TERT-BUTYL-2-METHYLFURAN-3-AMIDO)BENZOIC ACID: is an organic compound that features a benzoic acid moiety linked to a furan ring substituted with tert-butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-TERT-BUTYL-2-METHYLFURAN-3-AMIDO)BENZOIC ACID typically involves the following steps:
Formation of 5-TERT-BUTYL-2-METHYLFURAN-3-CARBOXYLIC ACID: This can be synthesized from ethyl 5-(tert-butyl)-2-methyl-3-furoate through hydrolysis.
Amidation Reaction: The carboxylic acid group of 5-TERT-BUTYL-2-METHYLFURAN-3-CARBOXYLIC ACID is converted to an amide using appropriate reagents such as thionyl chloride followed by reaction with an amine.
Coupling with Benzoic Acid: The amide derivative is then coupled with benzoic acid under suitable conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,3-diones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of furan-2,3-diones.
Reduction: Conversion of the amide group to an amine.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology and Medicine:
Drug Development: The compound’s structural similarity to known bioactive molecules makes it a candidate for drug development.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industry:
Chemical Synthesis: Employed in the synthesis of other complex organic molecules.
Pharmaceuticals: Potential use in the formulation of new pharmaceutical products.
Mechanism of Action
The mechanism of action of 4-(5-TERT-BUTYL-2-METHYLFURAN-3-AMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
5-TERT-BUTYL-2-METHYLFURAN-3-CARBOXYLIC ACID: Shares the furan ring structure but lacks the benzoic acid moiety.
BENZOIC ACID DERIVATIVES: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid have similar benzoic acid structures but different substituents.
Uniqueness: 4-(5-TERT-BUTYL-2-METHYLFURAN-3-AMIDO)BENZOIC ACID is unique due to the combination of the furan ring with tert-butyl and methyl groups, and the benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
4-[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-10-13(9-14(22-10)17(2,3)4)15(19)18-12-7-5-11(6-8-12)16(20)21/h5-9H,1-4H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDCMXNHFGOWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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